molecular formula C8H8BrN3 B2538288 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1935288-47-3

4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No. B2538288
CAS RN: 1935288-47-3
M. Wt: 226.077
InChI Key: NHVVDJXYCSXXFG-UHFFFAOYSA-N
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Description

“4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine”, has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . More detailed information about the molecular structure may be found in specific databases or resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” are not explicitly mentioned in the retrieved papers. For detailed information, specific databases or resources should be consulted .

Scientific Research Applications

FGFR Inhibition for Cancer Therapy

The fibroblast growth factor receptor (FGFR) family plays a crucial role in cell signaling pathways related to organ development, cell migration, and angiogenesis. Abnormal activation of FGFRs is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR1, 2, and 3. Among these, compound 4h exhibited potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively. In vitro studies demonstrated that 4h inhibited breast cancer cell proliferation (specifically 4T1 cells) and induced apoptosis. Additionally, it significantly inhibited cell migration and invasion .

Chemical Biology and Medicinal Chemistry

Researchers can use this compound as a chemical probe to study FGFR-related pathways and validate their biological relevance. Additionally, medicinal chemists can explore modifications to optimize its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of “4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” is likely related to its inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .

Future Directions

The future directions for the study of “4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine” and similar compounds include further exploration of their potent activities against FGFR1, 2, and 3 . These compounds represent an attractive strategy for cancer therapy .

properties

IUPAC Name

4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-10-7-4-6(9)5-2-3-11-8(5)12-7/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVVDJXYCSXXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=CN2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

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